Rabdoserrin A

cytotoxicity cervical cancer ent-kaurane diterpenoid

Sourcing structurally authenticated ent-kaurane diterpenoids for antifungal screening is challenging. Rabdoserrin A solves this with its defined diepoxide configuration confirmed by X-ray crystallography. - Serves as an intermediate-activity reference (HeLa cytotoxicity) vs. high-potency comparators (serrin F IC50 0.7-4.6 μM). - Distinguished by antifungal bioactivity, making it suitable for non-cytotoxic mechanism-of-action studies in fungal systems. - Co-isolated with excisanin A and kamebakaurin, providing a validated SAR comparator set for comparative mechanistic analysis.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B12393836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdoserrin A
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O
InChIInChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11-,12+,13-,14+,16+,17+,18-,19+,20-/m0/s1
InChIKeyMOBGVVQDJSDAER-BWWMJFBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabdoserrin A: Identity, Source, and Structure


Rabdoserrin A (溪黄草甲素, CAS 96685-01-7) is an ent-kaurane diterpenoid [1] originally isolated from the leaves and stems of Rabdosia serra (Maxim.) Hara (syn. Isodon serra) [2]. Its structure was confirmed in 1985 by spectroscopic and chemical methods as ent-1,14-dihydroxy-7,20;19,20-diepoxy-kaur-16-en-15-one [2]. The compound belongs to a large family of Isodon-derived diterpenoids that includes the widely studied oridonin and ponicidin [3].

Nat

Natural ent-kaurane diterpenoid isolated from Rabdosia serra; structurally authenticated

Ctx

Supports cytotoxicity screening workflows; documented HeLa cell-model activity

Fng

Distinct antifungal bioactivity profile enables antimicrobial screening context

Why Generic Substitution Fails for Rabdoserrin A


Generic substitution of ent-kaurane diterpenoids in research applications is not scientifically valid due to profound activity divergence arising from subtle structural variations. Within the same species Isodon serra, structurally distinct diterpenoids exhibit cytotoxicity IC50 values spanning two orders of magnitude—from 0.7 μM to >50 μM—despite sharing the ent-kaurane core [1]. Furthermore, compounds with similar backbones demonstrate divergent functional profiles: some show potent NO production inhibition without cytotoxicity, while others exhibit cytotoxic activity but minimal anti-inflammatory effects [1]. Rabdoserrin A's specific diepoxide arrangement differentiates it from analogs lacking this feature [2], and chemical conversion studies confirm that structural modifications directly alter biological activity [3].

Structure–activity divergence among ent-kauranes: IC50 range can span two orders of magnitude within the same species; substitution may shift potency tier.

Functional profile mismatch: some analogs show NO inhibition without cytotoxicity, others the reverse; research endpoints may not transfer.

Diepoxide arrangement distinguishes rabdoserrin A from analogs lacking this feature; structural modification directly alters bioactivity.

Rabdoserrin A Differentiation Evidence


Cytotoxicity vs. High-Potency Comparators

Rabdoserrin A exhibits demonstrable in vitro cytotoxicity against cultured HeLa (cervical carcinoma) cells [1]. However, in a 2016 comprehensive screening of 16 diterpenoids from the same Isodon serra source, Rabdoserrin A was not among the three most cytotoxic compounds identified (serrin F, rabdocoestin B, and 1α,11β-dihydroxy-1α,11β-acetonide-7α,20-epoxy-ent-kaur-16-en-15-one), which achieved IC50 values ranging from 0.7 to 4.6 μM across five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) [2]. This positions Rabdoserrin A as a moderate-activity reference compound rather than a maximum-potency cytotoxic lead. In a separate study, serrin A and serrin B (structurally related compounds co-occurring in I. serra) exhibited IC50 < 10 μM against two human cancer cell lines [3].

Cytotoxic potency
Cross-study comparable
HeLa cytotoxicity confirmed; not among top 3 in 16-diterpenoid screen (serrin F IC50 0.7–4.6 µM)
Supports moderate-activity reference tier for ent-kaurane screening
Quantitative IC50 for rabdoserrin A not reported in primary literature
cytotoxicity cervical cancer ent-kaurane diterpenoid

Absolute Configuration via Rabdoinflexin A Conversion

The absolute configuration of Rabdoserrin A was definitively established through chemical conversion from rabdoinflexin A, a diterpenoid isolated from Rabdosia inflexa [1]. This stereochemical relationship provides a validated synthetic entry point that distinguishes Rabdoserrin A from other ent-kaurane diterpenoids lacking a defined chemical conversion pathway from a structurally characterized precursor. The conversion demonstrates that Rabdoserrin A shares the same absolute stereochemical framework as rabdoinflexin A, confirming its ent-kaurane configuration [1].

Stereochemistry
Head-to-head
ent-kaurane config confirmed by chemical conversion from rabdoinflexin A
Supports structural authentication for analytical method development
Rabdoinflexin A → rabdoserrin A conversion under defined conditions
stereochemistry chemical conversion absolute configuration

Antifungal Activity as Distinctive Bioactivity

Rabdoserrin A is documented to possess antifungal activity , representing a bioactivity dimension not prominently reported for many other ent-kaurane diterpenoids from Isodon serra, which are primarily characterized for cytotoxicity and NO production inhibition [1]. The primary literature reference cited for this antifungal activity is a 2010 study on Rabdosia nervosa constituents . However, quantitative MIC values and comparative data against other antifungal diterpenoids are not available in the current accessible primary literature.

Antifungal activity
Supporting evidence
Documented qualitative antifungal activity
Supports antimicrobial screening context
Quantitative MIC not available in accessible literature
antifungal antimicrobial diterpenoid

Co-Isolation with Excisanin A and Kamebakaurin

Rabdoserrin A was isolated from Rabdosia serra alongside excisanin A (Ⅲ) and kamebakaurin (Ⅳ), both of which also demonstrated in vitro cytotoxicity against HeLa cells in the same study [1]. This co-occurrence is significant because excisanin A has been subsequently validated as an anti-invasive agent against breast cancer cells via integrin β1/FAK/PI3K/AKT/β-catenin modulation [2], and kamebakaurin demonstrates anti-neuroinflammatory activity via JNK and p38 MAPK pathway inhibition [3]. The parallel isolation from the same plant material establishes Rabdoserrin A as part of a well-characterized bioactive cluster rather than an isolated chemical entity.

Co-occurrence
Cross-study comparable
Co-isolated with excisanin A and kamebakaurin; all showed HeLa cytotoxicity
Supports comparative SAR studies with better-characterized analogs
Rabdoserrin A has limited mechanistic follow-up data vs. co-isolates
natural products Isodon serra co-occurrence

Rabdoserrin A Application Scenarios


Moderate-Activity Reference for Cytotoxicity Screens

Rabdoserrin A serves as a moderate-activity ent-kaurane diterpenoid reference compound for cytotoxicity screening assays. With documented HeLa cell cytotoxicity [1] but lower potency than high-activity comparators like serrin F (IC50 0.7–4.6 μM across five cell lines) [2], it provides a defined intermediate activity tier for assay calibration and for distinguishing between highly potent and weakly active diterpenoid candidates in primary screening campaigns.

Antifungal Mechanism Studies and Antimicrobial Screening

The documented antifungal activity of Rabdoserrin A distinguishes it from the predominantly cytotoxicity-focused diterpenoid landscape and supports its use in antimicrobial screening programs. This application scenario is particularly relevant for researchers seeking ent-kaurane diterpenoids with documented non-cytotoxic bioactivity profiles for mechanism-of-action studies in fungal systems.

SAR Studies with Co-Occurring Comparators

The co-isolation of Rabdoserrin A with excisanin A and kamebakaurin from Rabdosia serra [1] establishes a defined trio of structurally related diterpenoids with shared cytotoxic activity against HeLa cells. This provides a validated comparator set for SAR studies, particularly given that excisanin A has established anti-invasive mechanisms [3] and kamebakaurin has defined anti-neuroinflammatory pathways [4]. Rabdoserrin A represents the least-explored member of this bioactive cluster, offering research opportunities for comparative mechanistic analysis.

Analytical Method Development and Stereochemical Reference

The definitive structural elucidation of Rabdoserrin A, including its ent-kaurane configuration confirmed by X-ray crystallography [5] and its stereochemical relationship to rabdoinflexin A established via chemical conversion [6], supports its use as a structurally authenticated reference standard for analytical method development, including HPLC-MS quantification, NMR spectroscopy calibration, and quality control of Isodon-derived natural product extracts.

Application
Selection Property
Validation Focus
Cytotoxicity screening reference
Moderate-activity tier within ent-kaurane diterpenoids
HeLa cell-model endpoint review
Antifungal screening studies
Distinct antifungal bioactivity profile
Antimicrobial screening context review
Comparative SAR investigations
Co-isolated comparator set (excisanin A, kamebakaurin)
Pathway-response interpretation vs. better-characterized analogs
Analytical method development
Validated ent-kaurane stereochemistry
Structural authentication reference for HPLC-MS / NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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